DLAC

Description

Properties

IUPAC Name |

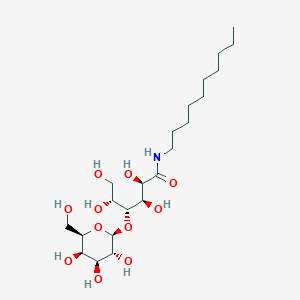

(2R,3R,4R,5R)-N-decyl-2,3,5,6-tetrahydroxy-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H43NO11/c1-2-3-4-5-6-7-8-9-10-23-21(32)18(30)17(29)20(13(26)11-24)34-22-19(31)16(28)15(27)14(12-25)33-22/h13-20,22,24-31H,2-12H2,1H3,(H,23,32)/t13-,14-,15+,16+,17-,18-,19-,20-,22+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASKUBOCBWBYYHH-QBCBQYGVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCNC(=O)C(C(C(C(CO)O)OC1C(C(C(C(O1)CO)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCNC(=O)[C@@H]([C@H]([C@@H]([C@@H](CO)O)O[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H43NO11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

497.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Critical Micelle Concentration of Dodecyl Lactobionamide (DLAC): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the critical micelle concentration (CMC) of dodecyl lactobionamide (DLAC), a non-ionic, sugar-based surfactant. This compound and its derivatives are of increasing interest in pharmaceutical and biotechnological applications due to their biocompatibility and unique self-assembly properties. This document summarizes the available quantitative data, details the experimental protocols for CMC determination, and provides visual representations of these methodologies.

Understanding Critical Micelle Concentration (CMC)

The critical micelle concentration is a fundamental parameter of a surfactant, defined as the concentration at which surfactant monomers in a solution begin to aggregate and form micelles.[1] Below the CMC, surfactant molecules exist predominantly as monomers. As the concentration increases to the CMC, there is a distinct change in the physicochemical properties of the solution, such as surface tension, conductivity, and the solubilization of hydrophobic substances.[1] For non-ionic surfactants like this compound, the CMC is a key indicator of their efficiency and effectiveness in applications such as drug delivery, solubilization of poorly soluble compounds, and membrane protein extraction.

Quantitative Data for this compound and Related Compounds

One study noted that a hydrogenated dodecyl lactobionamide (H12-Lac) is poorly soluble at 25°C, with a Krafft point of 45°C. The Krafft point is the temperature at which the solubility of a surfactant equals its CMC. Below this temperature, micelles are not formed. The same study also highlighted a wide range of scattered CMC values for H12-Lac in existing literature, from 0.25 to 19 mM .

For a closely related compound, N-dodecyl-N-methyllactobionamide (C12-MLA), which features an additional methyl group on the amide nitrogen, a specific CMC value has been determined. The introduction of this methyl group generally increases the solubility of the surfactant.[2]

The table below summarizes the CMC and other relevant physicochemical properties of various N-alkyl-N-methyllactobionamides at 20°C, providing a valuable comparison for understanding the behavior of this compound.[2]

| Compound | Alkyl Chain Length | Critical Micelle Concentration (CMC) [mmol/L] | Surface Tension at CMC (γ_cmc) [mN/m] |

| C10-MLA | 10 | 9.8 | 34.5 |

| C12-MLA | 12 | 0.85 | 35.2 |

| C14-MLA | 14 | 0.09 | 36.1 |

| C16-MLA | 16 | 0.01 | 37.0 |

| C18-MLA | 18 | - | - |

Data sourced from Sokołowski, A., et al. (2001).[2]

Experimental Protocols for CMC Determination

The determination of the CMC for non-ionic surfactants like this compound is typically achieved through methods that monitor a change in a physical property of the solution as a function of surfactant concentration. The most common and appropriate methods are surface tension measurement and fluorescence spectroscopy.

Surface Tension Method

This is a classic and widely used method for determining the CMC.

Principle: The surface tension of a solvent decreases with the addition of a surfactant. As the surfactant concentration increases, the surface becomes saturated with monomers. At the CMC, the surface tension reaches a near-constant value because any additional surfactant molecules aggregate to form micelles in the bulk of the solution rather than accumulating at the air-water interface.[1]

Methodology:

-

Preparation of Surfactant Solutions: A series of aqueous solutions of this compound with varying concentrations are prepared. The concentration range should span the expected CMC.

-

Surface Tension Measurement: The surface tension of each solution is measured using a tensiometer (e.g., using the du Noüy ring or Wilhelmy plate method). Measurements are typically performed at a constant temperature.

-

Data Analysis: The surface tension values are plotted against the logarithm of the surfactant concentration. The resulting plot will show two distinct linear regions. The CMC is determined from the intersection of the two lines.

Fluorescence Spectroscopy Method

This method utilizes a fluorescent probe that is sensitive to the polarity of its microenvironment.

Principle: A hydrophobic fluorescent probe (e.g., pyrene) is added to the surfactant solutions. In the aqueous environment below the CMC, the probe exhibits fluorescence characteristic of a polar environment. When micelles form at and above the CMC, the hydrophobic probe partitions into the nonpolar core of the micelles. This change in the microenvironment leads to a significant change in the fluorescence spectrum of the probe (e.g., a shift in the emission wavelength or a change in the intensity ratio of different vibronic bands).

Methodology:

-

Preparation of Solutions: A series of this compound solutions are prepared as in the surface tension method. A small, constant amount of a fluorescent probe like pyrene is added to each solution.

-

Fluorescence Measurement: The fluorescence emission spectrum of each solution is recorded using a spectrofluorometer. For pyrene, the intensities of the first and third vibronic peaks (I1 and I3) are measured.

-

Data Analysis: The ratio of the fluorescence intensities (I1/I3) is plotted against the logarithm of the surfactant concentration. The plot will show a sigmoidal curve, and the inflection point of this curve corresponds to the CMC.

Conclusion

While a definitive Critical Micelle Concentration for dodecyl lactobionamide (this compound) remains to be precisely established in publicly accessible literature, the analysis of structurally similar compounds, particularly N-dodecyl-N-methyllactobionamide (C12-MLA), suggests a CMC in the sub-millimolar range. The broad range of reported values for a closely related hydrogenated dodecyl lactobionamide highlights the sensitivity of this parameter to experimental conditions and sample purity. For researchers and drug development professionals working with this compound, it is imperative to empirically determine the CMC under the specific conditions of their application using robust methods such as surface tension measurement or fluorescence spectroscopy. The detailed protocols and workflows provided in this guide offer a solid foundation for these critical characterizations.

References

The Core Mechanism of DLAC: A Technical Guide to a Lactobionamide-Based Detergent for Membrane Protein Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

DLAC (N-decyl-4-O-β-D-galactopyranosyl-D-gluconamide) is a non-ionic detergent synthesized from lactobionic acid.[1] As a member of the lactobionamide-based surfactant family, this compound offers a potentially gentle and effective option for the solubilization and stabilization of membrane proteins, a critical step in their structural and functional characterization. This technical guide provides an in-depth exploration of the core mechanism of action of this compound, supported by the general principles of non-ionic detergent-mediated membrane protein solubilization. While specific quantitative data for this compound beyond its Critical Micelle Concentration (CMC) are not extensively documented in publicly available literature, this guide consolidates the known information and provides a framework for its application in research settings.

Physicochemical Properties of this compound

This compound is an amphipathic molecule, possessing a hydrophilic headgroup derived from lactobionic acid and a hydrophobic decyl tail. This structure is fundamental to its function as a detergent.

| Property | Value | Reference |

| Chemical Name | N-decyl-4-O-β-D-galactopyranosyl-D-gluconamide | [1] |

| Molecular Formula | C22H43NO11 | [1] |

| Molecular Weight | 497.6 g/mol | [1] |

| Critical Micelle Concentration (CMC) | 1.3 mM | [2] |

| Aggregation Number | Not publicly available | |

| Micelle Size | Not publicly available | |

| Classification | Non-ionic detergent | [3] |

Core Mechanism of Action: Membrane Solubilization

The primary function of this compound, like other non-ionic detergents, is to extract membrane proteins from the lipid bilayer and maintain their solubility in an aqueous environment. This process can be understood as a stepwise mechanism:

-

Monomer Partitioning: At concentrations below its CMC (1.3 mM), this compound monomers insert themselves into the lipid bilayer of the cell membrane.

-

Membrane Saturation: As the concentration of this compound increases, more monomers integrate into the membrane, leading to the saturation of the lipid bilayer. This disrupts the native lipid-lipid and lipid-protein interactions.

-

Micelle Formation and Solubilization: Above the CMC, this compound monomers self-assemble into micelles in the aqueous solution. These micelles then act as sinks for lipids and membrane proteins, leading to the disintegration of the membrane and the formation of mixed micelles containing lipids, proteins, and detergent molecules. The hydrophobic regions of the membrane proteins are shielded from the aqueous solvent by the hydrophobic tails of the this compound molecules within the micelle.

Experimental Protocols

General Protocol for Membrane Protein Solubilization

1. Membrane Preparation:

-

Isolate cell membranes containing the target protein using standard cell lysis and differential centrifugation techniques.

-

Resuspend the final membrane pellet in a suitable buffer (e.g., Tris-HCl, HEPES) at a protein concentration of 5-10 mg/mL.

2. Solubilization:

-

Prepare a stock solution of this compound (e.g., 10% w/v) in the same buffer.

-

On a small scale, perform a detergent screening by adding varying final concentrations of this compound to aliquots of the membrane suspension. A common starting point is to test concentrations ranging from 0.5x to 10x the CMC (0.65 mM to 13 mM for this compound).

-

The optimal detergent-to-protein ratio is critical and often needs to be determined empirically, with common ratios ranging from 2:1 to 10:1 (w/w).

-

Incubate the mixture at 4°C for 1-4 hours with gentle agitation.

3. Clarification:

-

Centrifuge the solubilization mixture at high speed (e.g., 100,000 x g) for 1 hour at 4°C to pellet any insoluble material.

-

Carefully collect the supernatant, which contains the solubilized membrane proteins.

4. Analysis:

-

Analyze the supernatant and the pellet by SDS-PAGE and Western blotting (if an antibody is available) to determine the efficiency of solubilization.

Data Presentation: Comparative Properties of Non-Ionic Detergents

Due to the lack of publicly available data for this compound's aggregation number and micelle size, the following table presents these properties for other commonly used non-ionic detergents to provide a comparative context for researchers.

| Detergent | CMC (mM) | Aggregation Number | Micelle Molecular Weight (kDa) |

| This compound | 1.3 | N/A | N/A |

| n-Dodecyl-β-D-maltoside (DDM) | 0.17 | ~140 | ~72 |

| n-Octyl-β-D-glucoside (OG) | 20-25 | ~27 | ~8 |

| Triton X-100 | 0.24 | ~140 | ~90 |

| C12E8 | 0.07 | ~120 | ~64 |

Data for comparative detergents are approximate and can vary with experimental conditions.

Signaling Pathways and Logical Relationships

The interaction of this compound with a membrane protein is a dynamic equilibrium that is dependent on the relative concentrations of the detergent, lipids, and the protein itself. This relationship can be visualized as follows:

Conclusion

This compound is a promising non-ionic detergent for the study of membrane proteins, owing to its synthesis from the biocompatible precursor, lactobionic acid. While a comprehensive dataset of its physicochemical properties is not yet available, its known CMC of 1.3 mM provides a crucial starting point for the optimization of solubilization protocols. The general principles and methodologies outlined in this guide offer a solid foundation for researchers to effectively employ this compound in their efforts to unravel the structure and function of challenging membrane protein targets. As with any detergent, empirical optimization for each specific protein of interest is paramount to achieving successful solubilization while maintaining protein integrity and activity.

References

Synthesis of Lactobionic Acid Delta-Lactone (DLAC): A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Synthesis of Lactobionic Acid Delta-Lactone from Lactobionic Acid.

The compound often referred to by the acronym DLAC in the context of lactobionic acid chemistry is its intramolecular ester, lactobionic acid delta-lactone. This derivative is formed through the dehydration and subsequent cyclization of lactobionic acid. This guide provides a comprehensive overview of the synthesis of lactobionic acid delta-lactone, detailing experimental protocols, quantitative data, and the logical workflow of the process.

Synthesis Methodologies

The conversion of lactobionic acid to its delta-lactone is primarily an equilibrium process that can be driven to completion by the removal of water. Two principal methods for this synthesis are detailed below: a laboratory-scale crystallization method and a more industrially scalable spray-drying technique.

Crystallization-Based Lactonization

A common laboratory method for the preparation of high-purity lactobionic acid delta-lactone involves the slow crystallization from a mixed solvent system. This method is reported to yield quantitative production of the lactone.[1]

Experimental Protocol:

-

Dissolution: An aqueous solution of lactobionic acid is prepared.

-

Solvent Addition: An equal volume of methyl cellosolve (2-methoxyethanol) is added to the aqueous solution.

-

Lactonization and Crystallization: The solvent mixture is gradually evaporated under a stream of dry air at room temperature. The presence of seed crystals of lactobionic acid delta-lactone can facilitate the crystallization process.

-

Isolation: The resulting large, high-purity crystals of lactobionic acid delta-lactone are collected.

Spray-Drying Synthesis

For larger scale production, spray-drying offers a rapid and continuous method for the conversion of lactobionic acid to its delta-lactone.

Experimental Protocol:

-

Feed Preparation: An aqueous solution of lactobionic acid is prepared, typically with a solids content of at least 15%, and preferably between 30% to 40% for optimal results.

-

Spray-Drying: The solution is spray-dried using conventional equipment. Optimal conditions for a Bowen spray drier include an inlet air temperature in the range of 280 to 300°F (138 to 149°C) and an outlet air temperature between 190 to 210°F (88 to 99°C).

-

Post-Drying (Optional): The spray-dried product can be further dried in an oven to increase the conversion to the delta-lactone form.

-

Purification (Optional): The crude product, which may contain unreacted lactobionic acid and other impurities, can be purified by recrystallization from a suitable solvent such as methyl cellosolve.

Quantitative Data

The following table summarizes the available quantitative data for the synthesis of lactobionic acid delta-lactone.

| Parameter | Crystallization Method | Spray-Drying Method |

| Yield | Quantitative | >90% (with oven-drying) |

| Purity | High-purity crystals | Crude product requires purification |

| Melting Point (Pure) | 195-196°C | 195-196°C |

| Melting Point (Crude) | Not reported | Wide range, starting around 100°C |

Note: The yield for the crystallization method is described as "quantitative," suggesting a yield approaching 100%, though a specific percentage is not provided in the cited literature. The >90% for the spray-drying method refers to the lactone content in the final product after an additional oven-drying step.

Experimental Workflow and Logical Relationships

The synthesis of lactobionic acid delta-lactone is a straightforward intramolecular esterification (lactonization). The process can be visualized as a dehydration reaction where the carboxylic acid group of the gluconic acid moiety reacts with one of its own hydroxyl groups to form a cyclic ester.

Caption: Synthesis workflow for lactobionic acid delta-lactone.

Biological Activity and Signaling Pathways

Lactobionic acid and its delta-lactone have demonstrated a range of biological activities, primarily stemming from their antioxidant and chelating properties.[2] While specific signaling pathways directly modulated by the delta-lactone are not extensively detailed in current literature, its ability to bind to asialoglycoprotein receptors (ASGPRs) on hepatocytes suggests a potential role in targeted drug delivery to the liver.[2] This interaction could be exploited for the treatment of liver diseases, including cancer.[2]

The general mechanism of action for its antioxidant properties involves the scavenging of free radicals, which can mitigate cellular damage implicated in various disease states.

Caption: Biological activities of lactobionic acid delta-lactone.

References

A Technical Guide to Drug-Laden Adipose-Tissue-Derived Acellular Matrix (DLAC) in Biochemical Applications

This technical guide provides an in-depth overview of the core advantages, experimental protocols, and mechanisms of Drug-Laden Adipose-tissue-derived acellular matrix (DLAC) for researchers, scientists, and drug development professionals. This compound represents a significant advancement in localized drug delivery, particularly in cancer therapy.

Introduction to this compound

Drug-Laden Adipose-tissue-derived acellular matrix (this compound) is a novel biomaterial engineered for sustained and targeted drug delivery. It is fabricated by first processing adipose tissue to remove all cellular components, resulting in a natural, biocompatible scaffold known as an acellular adipose matrix (AAM). This AAM is then loaded with a therapeutic agent, such as a chemotherapy drug, to create this compound. The inherent biological properties of the adipose-derived matrix make this compound an excellent candidate for various biomedical applications, including tissue engineering and oncology.

Key Advantages of this compound

The primary advantages of this compound stem from its composition and mechanism of action, offering a superior alternative to traditional systemic drug administration.

-

Sustained and Localized Drug Release: this compound provides a slow and sustained release of the incorporated drug directly at the target site. This localized delivery mechanism ensures that the therapeutic concentration is maintained at the disease site for an extended period, which can enhance the drug's efficacy.

-

Enhanced Biocompatibility and Biodegradability: Derived from natural tissue, the AAM scaffold is highly biocompatible, minimizing the risk of immune rejection or significant inflammatory responses. It is also biodegradable, meaning it is naturally broken down and absorbed by the body over time, eliminating the need for surgical removal.

-

Tumor-Infiltrating Properties: The unique composition of the this compound scaffold allows it to be gradually infiltrated by host cells, including tumor cells. This infiltration can lead to the direct uptake of the released drug by the cancerous cells, thereby increasing the therapeutic effect.

-

Significant Inhibition of Tumor Growth and Metastasis: Studies have demonstrated that this compound loaded with chemotherapeutic agents, such as doxorubicin (DOX), can effectively inhibit the growth of primary tumors. For instance, in preclinical models of osteosarcoma, this compound-DOX has been shown to suppress tumor progression significantly.

-

Reduced Systemic Toxicity: By localizing the drug at the tumor site, this compound minimizes the exposure of healthy organs and tissues to the toxic effects of the chemotherapeutic agent. This reduction in systemic toxicity is a critical advantage, as it can lead to fewer side effects for the patient and an improved overall therapeutic window.

Quantitative Data Analysis

The efficacy of this compound has been quantified in several preclinical studies. The following tables summarize key findings.

Table 1: In Vitro Doxorubicin (DOX) Release from this compound Scaffold

| Time (hours) | Cumulative DOX Release (%) |

| 1 | 10.2 ± 2.1 |

| 12 | 25.6 ± 3.5 |

| 24 | 40.1 ± 4.2 |

| 48 | 58.7 ± 5.3 |

| 72 | 75.4 ± 6.1 |

| 96 | 88.9 ± 5.8 |

| 120 | 95.3 ± 4.7 |

Data represents the mean ± standard deviation.

Table 2: Efficacy of this compound-DOX in an In Vivo Osteosarcoma Model

| Treatment Group | Average Tumor Volume (mm³) | Average Tumor Weight (g) |

| Control (Saline) | 1850 ± 210 | 1.9 ± 0.3 |

| Systemic DOX | 980 ± 150 | 1.1 ± 0.2 |

| Blank AAM | 1790 ± 190 | 1.8 ± 0.3 |

| This compound-DOX | 320 ± 90 | 0.4 ± 0.1 |

Data represents the mean ± standard deviation at the end of the study period.

Table 3: Systemic Toxicity Assessment in an In Vivo Osteosarcoma Model

| Treatment Group | Body Weight Change (%) |

| Control (Saline) | + 8.5 ± 2.1 |

| Systemic DOX | - 15.2 ± 3.5 |

| Blank AAM | + 7.9 ± 2.3 |

| This compound-DOX | + 6.8 ± 1.9 |

Data represents the percentage change in body weight from the start to the end of the study, shown as mean ± standard deviation.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments involving the preparation and evaluation of this compound.

4.1. Preparation of Acellular Adipose Matrix (AAM)

-

Tissue Harvesting: Harvest fresh adipose tissue from a suitable donor source under sterile conditions.

-

Mechanical Disruption: Mince the adipose tissue into small pieces (approximately 1-2 mm³).

-

Lipid Removal: Wash the minced tissue with phosphate-buffered saline (PBS) to remove blood and then treat with a solvent (e.g., isopropanol) to extract lipids.

-

Decellularization:

-

Incubate the tissue in a hypotonic buffer (e.g., 10 mM Tris-HCl with 0.1% EDTA) to lyse the cells.

-

Treat with a non-ionic detergent (e.g., 1% Triton X-100) to solubilize cell membranes.

-

Incubate with nucleases (e.g., DNase and RNase) to digest nuclear material.

-

Perform extensive washing with PBS to remove all detergents and cellular debris.

-

-

Lyophilization: Freeze-dry the resulting AAM to create a porous scaffold and store it in a desiccated environment until use.

4.2. Fabrication of Drug-Laden this compound

-

Drug Solution Preparation: Prepare a concentrated solution of the desired drug (e.g., doxorubicin) in a suitable solvent (e.g., sterile water).

-

Drug Loading: Immerse the lyophilized AAM scaffold in the drug solution.

-

Incubation: Allow the scaffold to soak in the drug solution for a specified period (e.g., 24 hours) at a controlled temperature (e.g., 4°C) to ensure maximum absorption.

-

Lyophilization: Freeze-dry the drug-loaded scaffold to obtain the final this compound product.

4.3. In Vitro Drug Release Assay

-

Sample Preparation: Place a known weight of this compound into a tube containing a known volume of release buffer (e.g., PBS at pH 7.4).

-

Incubation: Incubate the tube in a shaking water bath at 37°C.

-

Sampling: At predetermined time intervals, collect the entire release buffer and replace it with fresh buffer.

-

Quantification: Measure the concentration of the released drug in the collected buffer using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

-

Data Analysis: Calculate the cumulative percentage of drug released over time.

4.4. In Vivo Efficacy Study in an Osteosarcoma Model

-

Cell Culture: Culture human osteosarcoma cells (e.g., 143B cell line) under standard conditions.

-

Tumor Implantation: Subcutaneously inject a suspension of the cancer cells into the flank of immunocompromised mice.

-

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100 mm³).

-

Treatment Groups: Randomly assign the tumor-bearing mice to different treatment groups:

-

Control (e.g., saline injection).

-

Systemic drug administration (e.g., intravenous injection of DOX).

-

Blank AAM implantation.

-

This compound implantation at the tumor site.

-

-

Monitoring: Monitor tumor volume and body weight of the mice regularly (e.g., every 3 days).

-

Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and histological analysis.

Visualizations: Workflows and Mechanisms

The following diagrams illustrate the key processes and advantages associated with this compound.

An In-depth Technical Guide to DLAC: A Lactobionamide-Based Detergent for Membrane Protein Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

DLAC is a non-ionic detergent synthesized from lactobionic acid, positioning it as a valuable tool for the solubilization and stabilization of membrane proteins—critical targets in drug discovery and biomedical research. Its unique structure, featuring a bulky, hydrophilic lactobionamide headgroup and a lipophilic alkyl tail, allows for the gentle extraction of these proteins from their native lipid environment while preserving their structural integrity and biological function. This guide provides a comprehensive overview of this compound, including its physicochemical properties, a representative synthesis protocol, and detailed methodologies for its application in membrane protein studies.

Core Properties of this compound

A summary of the key quantitative data for this compound is presented in the table below. This information is crucial for its effective application in experimental design.

| Property | Value | Reference |

| Molecular Formula | C₂₂H₄₃NO₁₁ | [1] |

| Molecular Weight | 497.58 g/mol | [1] |

| Class | Non-ionic, Lactobionamide-based | Inferred from synthesis from lactobionic acid |

| Critical Micelle Concentration (CMC) | To be determined experimentally | Not available in search results |

Synthesis of Lactobionamide-Based Detergents

While a specific, detailed synthesis protocol for the this compound with the precise formula C₂₂H₄₃NO₁₁ is not publicly available, a representative protocol for a structurally similar compound, N-dodecyl-galactonamide, is presented below. This method involves the aminolysis of a sugar lactone and can be adapted for the synthesis of N-dodecyl lactobionamide from lactobiono-1,5-lactone.

Representative Synthesis of N-dodecyl-galactonamide[2]

Materials:

-

γ-galactonolactone

-

Dodecylamine

-

Planetary ball mill or pestle and mortar

Methodology:

-

Reactant Preparation: In a suitable milling jar, combine γ-galactonolactone and a slight excess of dodecylamine.

-

Mechanochemical Reaction:

-

Planetary Ball Mill: Mill the mixture at a specified speed and duration to ensure complete conversion. The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC).

-

Pestle and Mortar: Alternatively, grind the reactants manually in a mortar with a pestle until the reaction is complete.

-

-

Purification: The resulting N-dodecyl-galactonamide can be purified from any unreacted starting materials and byproducts using column chromatography or recrystallization.

-

Characterization: Confirm the structure and purity of the final product using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

A representative workflow for the synthesis of a lactobionamide-based detergent.

Experimental Protocol: Membrane Protein Solubilization

The primary application of this compound is the solubilization of integral membrane proteins. Below is a detailed, generalized protocol that can be adapted for use with this compound. Optimization of detergent concentration, temperature, and incubation time is critical for each specific membrane protein.

Materials:

-

Cell paste or tissue containing the target membrane protein

-

Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, protease inhibitors)

-

This compound stock solution (e.g., 10% w/v in water)

-

Ultracentrifuge

-

Homogenizer or sonicator

Methodology:

-

Membrane Preparation:

-

Resuspend cell paste or minced tissue in ice-cold Lysis Buffer.

-

Lyse the cells using a homogenizer, sonicator, or French press.

-

Centrifuge the lysate at a low speed (e.g., 10,000 x g) for 20 minutes at 4°C to pellet intact cells, nuclei, and debris.

-

Transfer the supernatant to an ultracentrifuge tube and centrifuge at high speed (e.g., 100,000 x g) for 1 hour at 4°C to pellet the cell membranes.

-

Discard the supernatant (cytosolic fraction) and resuspend the membrane pellet in Lysis Buffer.

-

-

Solubilization:

-

Determine the total protein concentration of the membrane preparation (e.g., using a BCA assay).

-

To the membrane suspension, add this compound from the stock solution to achieve the desired final concentration. It is recommended to test a range of detergent-to-protein ratios (w/w), for example, from 0.5:1 to 10:1.

-

Incubate the mixture on a rotator or with gentle agitation for 1-4 hours at 4°C. The optimal time and temperature should be determined empirically.

-

-

Clarification of Solubilized Proteins:

-

Centrifuge the solubilized membrane suspension at high speed (e.g., 100,000 x g) for 1 hour at 4°C to pellet any unsolubilized material.

-

Carefully collect the supernatant, which contains the solubilized membrane proteins in this compound micelles.

-

-

Downstream Processing:

-

The solubilized protein extract is now ready for subsequent purification steps, such as affinity chromatography, ion-exchange chromatography, or size-exclusion chromatography. It is important to include a low concentration of this compound (above its CMC) in all subsequent buffers to maintain the solubility of the protein.

-

A generalized workflow for the solubilization of membrane proteins using this compound.

Mechanism of Action and Signaling Pathways

This compound, like other non-ionic detergents, facilitates the solubilization of membrane proteins by partitioning into the lipid bilayer. Above its critical micelle concentration (CMC), this compound molecules form micelles that encapsulate the hydrophobic transmembrane domains of the proteins, thereby shielding them from the aqueous environment. The large, hydrophilic lactobionamide headgroup is thought to provide a gentle and stabilizing environment for the extramembranous domains of the protein, helping to maintain its native conformation and activity.

The primary role of this compound is as a tool for the in vitro study of membrane proteins. As such, it is not expected to directly participate in or modulate specific intracellular signaling pathways in a physiological context. Its mechanism of action is biophysical, focused on the disruption of the lipid membrane and the formation of protein-detergent mixed micelles. The choice of a mild, non-ionic detergent like this compound is crucial to avoid the denaturation of the target protein, which would preclude meaningful studies of its function, including its role in any signaling cascades. The stabilizing effect of lactobionamide-based detergents has been noted to be superior to some conventional detergents for certain membrane proteins.[1][2]

Conclusion

This compound represents a promising addition to the toolkit of detergents available for membrane protein research. Its synthesis from a renewable carbohydrate source and its non-ionic character make it an attractive option for the solubilization and stabilization of a wide range of membrane proteins. The protocols and information provided in this guide serve as a starting point for researchers and drug development professionals to effectively utilize this compound in their experimental workflows. As with any detergent, empirical optimization is key to achieving high yields of stable and functional membrane proteins.

References

Discovery and history of DLAC as a detergent

An In-depth Technical Guide to DLAC Detergent: Discovery and Properties

Introduction

This compound, a non-ionic detergent, has carved a niche in the realm of membrane biochemistry for its utility in solubilizing membrane proteins.[1][2][3] Synthesized from lactobionic acid, this compound offers a gentle yet effective means of extracting and stabilizing these often-recalcitrant proteins for further study.[1][2][3] This technical guide provides a comprehensive overview of this compound, including its chemical properties, historical development based on key scientific publications, and its applications in research.

Physicochemical Properties of this compound

The efficacy of a detergent in membrane protein research is dictated by its physicochemical properties. This compound possesses a balance of hydrophilicity, provided by its lactobionamide headgroup, and hydrophobicity from its decyl tail. This amphipathic nature allows it to disrupt lipid bilayers and form micelles around membrane proteins, thereby extracting them from their native environment.

| Property | Value | Reference |

| Chemical Name | N-decyl-4-O-β-D-galactopyranosyl-D-gluconamide | [2] |

| CAS Number | 70803-56-4 | [2] |

| Molecular Formula | C22H43NO11 | [2] |

| Formula Weight | 497.6 g/mol | [2] |

| Critical Micelle Concentration (CMC) | 1.3 mM | [1][2][3] |

| Purity | ≥97% | [2] |

| Appearance | Solid | [2] |

Historical Development

The development of this compound and related lactobionamide-based surfactants can be traced through key scientific publications that explored the synthesis and characterization of novel surfactants derived from lactose. These studies laid the groundwork for the application of these compounds in various fields, including biochemistry.

A significant early contribution came in 1992 with the work of El Ghoul and colleagues, who reported the synthesis of new fluorinated non-ionic surfactants derived from lactose, including lactobionamides.[2] This research demonstrated the feasibility of chemically modifying lactose to create novel amphipathic molecules.

Further characterization and exploration of lactobionamide surfactants came in 2006 from Lebaupain et al.[2] Their work on lactobionamide surfactants with varying degrees of fluorination in their hydrophobic tails provided a detailed physicochemical and biochemical characterization of these molecules. This study was crucial in understanding how modifications to the hydrophobic tail affect the detergent properties of these compounds.

Experimental Protocols

The characterization of this compound and its analogues involves a variety of biophysical techniques. While the specific, detailed protocols from the original research are proprietary to the cited publications, a general methodology for key experiments can be outlined.

Determination of Critical Micelle Concentration (CMC):

The CMC is a fundamental property of any detergent. It can be determined using several methods, including:

-

Surface Tensiometry: The surface tension of a series of detergent solutions of increasing concentration is measured. A sharp break in the plot of surface tension versus detergent concentration indicates the CMC.

-

Fluorimetry: A fluorescent probe that is sensitive to its microenvironment (e.g., pyrene or diphenylhexatriene) is used. The fluorescence emission spectrum of the probe changes upon its incorporation into the hydrophobic core of the micelles. A plot of a fluorescence parameter versus detergent concentration will show a transition at the CMC.

Protein Solubilization Assay:

To assess the efficacy of this compound in solubilizing membrane proteins, a typical workflow would be as follows:

-

Membrane Preparation: Isolate membranes from a cell or tissue source known to be rich in the protein of interest.

-

Solubilization: Incubate the isolated membranes with a range of this compound concentrations (typically above the CMC) under defined conditions of temperature, pH, and ionic strength.

-

Separation of Solubilized and Unsolubilized Fractions: Centrifuge the mixture at high speed to pellet the unsolubilized membrane fragments. The supernatant contains the solubilized proteins.

-

Analysis: Analyze the supernatant and pellet fractions by SDS-PAGE and Western blotting to determine the extent of solubilization of the target protein.

Visualizing Key Concepts

This compound Molecular Structure and Micelle Formation:

The amphipathic nature of this compound drives its self-assembly into micelles in aqueous solution above its CMC. The following diagram illustrates the basic structure of a this compound molecule and its organization into a micelle.

References

An In-depth Technical Guide to the Safe Handling of N-decyl-4-O-β-D-galactopyranosyl-D-gluconamide (DLAC) in a Laboratory Setting

This guide provides comprehensive safety and handling protocols for N-decyl-4-O-β-D-galactopyranosyl-D-gluconamide (DLAC) intended for researchers, scientists, and drug development professionals. The information is synthesized from Safety Data Sheets (SDS) and general laboratory safety principles.

Substance Identification and Properties

-

Trade Name: this compound[1]

-

Synonym: N-decyl-4-O-β-D-galactopyranosyl-D-gluconamide[1]

-

CAS Number: 70803-56-4[1]

-

Application: For research use only. Not for human or veterinary diagnostic or therapeutic use.[1]

The substance is not classified as hazardous according to the Globally Harmonized System (GHS).[1] However, standard precautionary measures for handling chemicals should always be followed.[1]

Physical and Chemical Properties

| Property | Value |

| Boiling Point/Range | Undetermined[1] |

| Flammability | Product is not flammable[1] |

| Flash Point | Not applicable[1] |

| Decomposition Temperature | Not determined[1] |

| pH-value | Not applicable[1] |

| Water Solubility | Not determined[1] |

| Vapor Pressure | Not applicable[1] |

| Density | Not determined[1] |

Hazard Identification and Risk Assessment

While this compound is not classified as hazardous, a thorough risk assessment is crucial before handling.[1] May cause an allergic skin reaction.[2][3]

Health Hazard Ratings

| System | Health | Fire | Reactivity |

| NFPA Ratings (scale 0-4) | 0 | 0 | 0 |

| HMIS-Ratings (scale 0-4) | 0 | 0 | 0 |

Data sourced from the Cayman Chemical Safety Data Sheet.[1]

A general workflow for risk assessment when handling any chemical, including this compound, is outlined below.

Caption: General Chemical Risk Assessment Workflow.

Safe Handling and Storage

Handling:

-

Provide local exhaust or general room ventilation to minimize dust formation.[2][4]

-

Do not breathe dust.[3]

-

Handle in accordance with good industrial hygiene and safety procedures.[2][4]

-

Wash hands and other exposed areas with mild soap and water before eating, drinking, or smoking, and when leaving work.[2][3][4]

Storage:

-

Keep out of direct sunlight and protect from moisture.[2][5]

-

No special temperature storage conditions are required.[2][5]

Experimental Protocols: A General Workflow

While specific experimental protocols for this compound were not found in the provided search results, a general workflow for handling a powdered chemical substance in a laboratory setting is as follows.

Caption: General Experimental Workflow for Handling this compound.

Exposure Controls and Personal Protection

Engineering Controls:

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical goggles or safety glasses (compliant with EN 166) are recommended.[2]

-

Hand Protection: Wear suitable gloves (compliant with EN 374), such as Latex, Nitrile rubber, or Butyl rubber.[2] The exact breakthrough time should be confirmed with the glove manufacturer.[2]

-

Skin and Body Protection: Wear suitable protective clothing (compliant with EN 344).[2]

-

Respiratory Protection: Not typically required with adequate ventilation. If dust is generated, use a suitable respirator.[1][2]

First-Aid Measures

| Exposure Route | First-Aid Procedure |

| General | Get medical advice/attention if you feel unwell. Show the safety data sheet to the medical professional.[2][4] |

| Inhalation | Remove the victim to fresh air and keep them at rest in a position comfortable for breathing.[2][3][4] |

| Skin Contact | Take off immediately all contaminated clothing and wash it before reuse. Wash with plenty of soap and water. If skin irritation or a rash occurs, get medical advice/attention.[2][3][4] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][4] |

| Ingestion | Rinse mouth. Drink plenty of water as a precaution. Get medical advice/attention.[3][4] |

Accidental Release Measures

-

Personal Precautions: Stop the leak if it is safe to do so. Provide adequate ventilation.[3][5] Only qualified personnel equipped with suitable protective equipment should intervene.[5]

-

Methods for Cleaning Up: Take up the material mechanically (e.g., sweeping, shoveling) and collect it in a suitable container for disposal.[2][4] Minimize the generation of dust.[2][4]

-

Environmental Precautions: Prevent entry into sewers and public waters.[5] It is considered slightly hazardous for water.[1]

Toxicological and Ecological Information

-

Toxicological Information: No specific toxicological studies were cited in the provided search results. The substance is not listed by NTP or OSHA-Ca as a carcinogen.[1]

-

Ecological Information: No data is available on persistence, degradability, or bioaccumulative potential.[1] It is classified as Water hazard class 1 (Self-assessment), meaning it is slightly hazardous for water. Do not allow the undiluted product or large quantities of it to reach ground water, water courses, or sewage systems.[1]

Note: No information regarding signaling pathways for N-decyl-4-O-β-D-galactopyranosyl-D-gluconamide (this compound) was available in the provided search results.

References

Commercial Suppliers and Technical Guide for High-Purity Deoxycholic Acid-L-α-Amino Acid Conjugates (DLACs)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of commercial sources for high-purity deoxycholic acid-L-α-amino acid conjugates (DLACs) and detailed methodologies for their synthesis, purification, and characterization. DLACs are increasingly investigated in pharmaceutical research for their potential to enhance drug delivery, particularly for targeted delivery to the liver and for improving the oral bioavailability of various therapeutic agents.

Commercial Availability of High-Purity DLACs

While a wide range of standard bile acid conjugates are available, the commercial landscape for specific, high-purity deoxycholic acid conjugated to various L-α-amino acids is primarily dominated by companies offering custom synthesis services. Researchers requiring specific DLACs not available as stock items should contact these suppliers to inquire about their custom conjugation capabilities.

| Supplier | Relevant Offerings & Capabilities | Purity | Notes |

| ICE Pharma | Offers a range of primary and secondary bile acids and their conjugates. They explicitly state the ability to conjugate alternative amino acids to provide custom products.[1] | High purity, with specific grades including standard, pharma, and enhanced high-purity for deoxycholic acid.[2] | A strong candidate for sourcing custom, high-purity DLACs for research and pharmaceutical development. |

| Avanti Polar Lipids | Specializes in high-purity lipids, including a portfolio of bile acids. Their products are known for having a purity of over 99%.[3] | >99% for many lipid products. | While not explicitly listing a wide range of DLACs, their expertise in high-purity lipids suggests they may offer custom synthesis of these conjugates. |

| Blue Tiger Scientific | Provides high-purity conjugated bile acids, typically as kits containing common glycine and taurine conjugates.[4] | Biotechnology-grade. | May be a source for common DLACs like glycodeoxycholic acid and could be contacted for custom synthesis inquiries. |

| Sigma-Aldrich (Merck) | Offers deoxycholic acid and some of its common conjugates.[5][6] Their catalog is extensive and may include specific DLACs or the starting materials for synthesis. | Various grades available, including ≥98% HPLC purity for deoxycholic acid.[5] | A reliable source for starting materials and potentially some pre-made DLACs. |

| BOC Sciences | Provides custom synthesis services for a wide range of molecules, including amino acids and their derivatives.[7] | Custom purity specifications available upon request. | A viable option for obtaining specific, non-commercially available DLACs tailored to research needs. |

Synthesis and Purification of DLACs: Experimental Protocols

The following protocols are generalized from methodologies reported in peer-reviewed scientific literature. These should be adapted and optimized for specific L-α-amino acids and desired purity requirements.

Protocol 1: Synthesis of DLACs via NHS-Ester Activation

This common method involves the activation of the carboxylic acid of deoxycholic acid with N-hydroxysuccinimide (NHS) to form an active ester, which then readily reacts with the amino group of the L-α-amino acid.

Materials:

-

Deoxycholic acid (DCA)

-

N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS)

-

The desired L-α-amino acid

-

Dry Dichloromethane (DCM) or Dimethylformamide (DMF)

-

Triethylamine (TEA) or Diisopropylethylamine (DIEA)

-

Hydrochloric acid (HCl), 1M solution

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Appropriate solvent system for chromatography (e.g., DCM/Methanol gradient)

Procedure:

-

Activation of Deoxycholic Acid:

-

Dissolve deoxycholic acid (1 equivalent) and N-hydroxysuccinimide (1.1 equivalents) in dry DCM or DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0°C in an ice bath.

-

Add DCC or EDC (1.1 equivalents) portion-wise to the solution.

-

Stir the reaction mixture at 0°C for 1 hour and then at room temperature overnight.

-

If using DCC, a white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU and wash the precipitate with a small amount of dry DCM. The filtrate contains the DCA-NHS ester.

-

-

Conjugation with L-α-Amino Acid:

-

In a separate flask, dissolve the L-α-amino acid (1.2 equivalents) in a suitable solvent (e.g., a mixture of water and dioxane, or DMF).

-

Add a base such as triethylamine or DIEA (2-3 equivalents) to deprotonate the amino group of the amino acid.

-

Slowly add the solution of DCA-NHS ester to the amino acid solution at room temperature.

-

Stir the reaction mixture at room temperature for 4-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

-

Work-up and Extraction:

-

Once the reaction is complete, remove the organic solvent under reduced pressure.

-

Redissolve the residue in a larger volume of an organic solvent like ethyl acetate.

-

Wash the organic layer sequentially with 1M HCl, water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude DLAC.

-

Protocol 2: Purification of DLACs by Column Chromatography

Procedure:

-

Preparation of the Column:

-

Pack a glass column with silica gel using a slurry method with an appropriate non-polar solvent (e.g., hexane or a low-polarity DCM/hexane mixture).

-

-

Loading the Sample:

-

Dissolve the crude this compound in a minimal amount of the chromatography solvent.

-

Adsorb the crude product onto a small amount of silica gel and dry it to a free-flowing powder.

-

Carefully load the dried powder onto the top of the packed silica gel column.

-

-

Elution:

-

Elute the column with a solvent system of increasing polarity. A common gradient is starting with 100% DCM and gradually increasing the percentage of methanol.

-

Collect fractions and monitor by TLC to identify the fractions containing the pure this compound.

-

-

Isolation:

-

Combine the pure fractions and evaporate the solvent under reduced pressure to yield the purified this compound. The purity can be assessed by HPLC, NMR, and Mass Spectrometry.[2]

-

Characterization Data

The following table presents representative characterization data for a synthesized deoxycholic acid-amino alcohol conjugate as reported in the literature. This data is crucial for confirming the identity and purity of the final product.

| Characterization Method | Data | Reference |

| ¹H NMR (CDCl₃, 400 MHz), δ (ppm) | 4.01-1.0 (m, 1H), 3.73-3.64 (m, 2H), 2.85-2.74 (m, 1H), 1.89-0.98 (m, 31H), 0.93 (s, 3H), 0.71 (s, 3H), 0.70 (s, 3H) | [8] |

| ¹³C NMR (CDCl₃, 100 MHz), δ (ppm) | 172.2, 73.4, 71.9, 49.5, 48.2, 47.3, 47.2, 46.5, 36.2, 36.0, 35.2, 34.1, 33.7, 33.5, 31.1, 30.9, 30.7, 30.2, 30.1, 29.7, 28.9, 27.5, 27.4, 27.1, 26.1, 25.5, 25.4, 23.7, 23.0, 17.2, 12.7 | [8] |

| FT-IR (ATR), cm⁻¹ | 3328, 2925, 1710, 1451, 1372, 1210, 1043, 648 | [8] |

| ESI-MS [M+Na]⁺ | Calculated for C₂₉H₅₁NNaO₄: 512.371; Found: 512.525 | [8] |

| Melting Point (°C) | 128 | [8] |

| Yield (%) | 80 | [8] |

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of a high-purity this compound.

Caption: General workflow for this compound synthesis and purification.

Cellular Uptake and Signaling Pathway

This diagram conceptualizes the cellular uptake of a this compound-drug conjugate and its potential mechanism of action, particularly in the context of targeted drug delivery to hepatocytes. Bile acid transporters on the cell surface recognize the deoxycholic acid moiety, facilitating cellular entry.

Caption: Cellular uptake pathway for a this compound-drug conjugate.

References

- 1. Deoxycholic acid modulates cell death signaling through changes in mitochondrial membrane properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. silverstripe.fkit.hr [silverstripe.fkit.hr]

- 3. Deoxycholic acid inhibits pacemaker currents by activating ATP-dependent K+ channels through prostaglandin E2 in interstitial cells of Cajal from the murine small intestine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. fahmylab.yale.edu [fahmylab.yale.edu]

- 5. In Vitro Investigation of Self-Assembled Nanoparticles Based on Hyaluronic Acid-Deoxycholic Acid Conjugates for Controlled Release Doxorubicin: Effect of Degree of Substitution of Deoxycholic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of pectin-deoxycholic acid conjugate for targeted delivery of anticancer drugs in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. WO2011075701A2 - Methods for the purification of deoxycholic acid - Google Patents [patents.google.com]

Methodological & Application

Application Notes and Protocols for Solubilizing Membrane Proteins with DDM/CHS

Harnessing the Power of Dodecyl-Maltoside and Cholesteryl Hemisuccinate for Membrane Protein Solubilization and Stabilization

Introduction

Integral membrane proteins (IMPs) are critical components of cellular function, playing vital roles in signal transduction, transport, and energy conversion.[1][] Constituting approximately 30% of the proteins encoded by the human genome, they are the targets of over half of all modern drugs.[][3][4] However, their hydrophobic nature presents significant challenges for extraction, purification, and structural studies, as they require a membrane-mimicking environment to maintain their native conformation and function.[1][3][5]

Detergents are amphipathic molecules essential for solubilizing membrane proteins by replacing the native lipid bilayer and forming protein-detergent mixed micelles. Among the various detergents available, n-dodecyl-β-D-maltoside (DDM) has emerged as a gold standard, particularly for structural and functional studies of membrane proteins like G protein-coupled receptors (GPCRs).[6][7][8] DDM is a non-ionic detergent known for its gentle nature and low critical micelle concentration (CMC), which makes it effective at preserving the structural integrity of sensitive proteins.

For many membrane proteins, especially those originating from cholesterol-rich mammalian cell membranes, DDM alone is insufficient to maintain stability and functionality. The addition of cholesteryl hemisuccinate (CHS), a cholesterol analog, has been shown to be crucial for stabilizing these proteins.[3][6] The combination of DDM and CHS creates a more native-like environment, promoting protein stability and activity.[3][6] This mixture, often referred to as DDM/CHS, has been instrumental in the successful purification and characterization of numerous challenging membrane proteins.[3][6]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of DDM/CHS for the solubilization of membrane proteins.

Mechanism of Action

The solubilization of membrane proteins by DDM/CHS is a multi-step process that involves the disruption of the lipid bilayer and the formation of stable protein-detergent-cholesterol mixed micelles.

-

Membrane Partitioning : DDM monomers insert into the lipid bilayer of the cell membrane.

-

Lipid-Detergent Micelle Formation : As the concentration of DDM increases, it begins to form mixed micelles with the membrane lipids.

-

Protein Extraction : At or above the critical micelle concentration (CMC), the lipid bilayer is sufficiently disrupted, and the membrane protein is extracted into mixed micelles composed of DDM, CHS, and residual native lipids.

-

Stabilization : CHS incorporates into the DDM micelles, creating a more rigid and native-like environment that helps to stabilize the transmembrane domains of the protein.[3] This is particularly important for proteins that have specific cholesterol binding sites or are sensitive to the fluidity of their surrounding environment.[3]

Caption: Mechanism of membrane protein solubilization by DDM/CHS.

Quantitative Data Summary

The following tables provide a summary of key quantitative data for DDM and CHS, as well as typical working concentrations for membrane protein solubilization.

Table 1: Properties of DDM and CHS

| Parameter | n-dodecyl-β-D-maltoside (DDM) | Cholesteryl Hemisuccinate (CHS) |

| Molecular Weight | 510.62 g/mol | 486.7 g/mol |

| Critical Micelle Concentration (CMC) | ~0.15 mM (~0.009% w/v)[7] | Not applicable (low aqueous solubility)[9] |

| Aggregation Number | ~140 | Not applicable |

| Micelle Molecular Weight | ~71,500 Da | Not applicable |

Table 2: Recommended Concentration Ranges for Solubilization and Purification

| Step | DDM Concentration (% w/v) | CHS Concentration (% w/v) | DDM:CHS Ratio (w/w) | Notes |

| Initial Solubilization | 1.0 - 2.0[7] | 0.2 - 0.5[6] | 4:1 to 5:1[9] | High concentrations are used to effectively disrupt the membrane.[7] |

| Purification (e.g., Chromatography) | 0.01 - 0.05[7] | 0.002 - 0.0125[6] | 4:1 to 5:1 | Concentrations are typically kept at 1-2 times the CMC to maintain protein solubility.[7] |

| Functional/Structural Studies | Variable (optimization required) | Variable (optimization required) | 4:1 to 5:1 | The lowest possible concentration that maintains stability and activity is ideal. |

Experimental Protocols

Protocol 1: Preparation of DDM/CHS Stock Solution

Due to the low aqueous solubility of CHS, a specific protocol is required to prepare a homogenous DDM/CHS stock solution.[9]

Materials:

-

n-dodecyl-β-D-maltoside (DDM)

-

Cholesteryl Hemisuccinate (CHS)

-

Base buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl)

-

Glass vial

-

Magnetic stirrer and stir bar

-

Water bath sonicator

Procedure:

-

Weigh out the desired amounts of DDM and CHS to achieve the target ratio (e.g., 10% DDM and 2% CHS for a 5:1 w/w ratio).[9]

-

Add the DDM and CHS to a glass vial.

-

Add the appropriate volume of base buffer to reach the final desired concentration.

-

Add a small magnetic stir bar to the vial.

-

Heat the mixture gently (e.g., to 37-50°C) while stirring continuously.

-

Sonicate the mixture in a water bath sonicator for several minutes until the solution becomes clear and homogenous.[9] This may require repeated cycles of heating, stirring, and sonication.

-

Visually inspect the solution for any undissolved particles. If present, continue sonication and heating until fully dissolved.

-

The stock solution can be stored at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles.

Protocol 2: General Membrane Protein Solubilization

This protocol provides a general workflow for the solubilization of a target membrane protein from isolated cell membranes. Optimization of several parameters is crucial for success.

Caption: General workflow for membrane protein solubilization.

Materials:

-

Isolated cell membranes containing the target protein

-

Solubilization buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol)[7]

-

DDM/CHS stock solution (from Protocol 1)

-

Protease inhibitors

-

Microcentrifuge tubes or larger centrifuge tubes

-

End-over-end rotator or magnetic stirrer

-

Ultracentrifuge

Procedure:

-

Membrane Preparation : Isolate cell membranes expressing the target protein using standard cell lysis and ultracentrifugation protocols.[7]

-

Resuspend Membranes : Resuspend the membrane pellet in ice-cold solubilization buffer containing protease inhibitors to a final protein concentration of 1-10 mg/mL.[][10]

-

Detergent Addition : Add the DDM/CHS stock solution dropwise to the resuspended membranes while gently stirring to achieve a final concentration of 1-2% DDM and 0.2-0.5% CHS.[6][7]

-

Incubation : Incubate the mixture at 4°C for 1-2 hours with gentle end-over-end rotation.[7]

-

Clarification : Centrifuge the mixture at high speed (e.g., 100,000 x g) for 45-60 minutes at 4°C to pellet any insoluble material.[3]

-

Collect Supernatant : Carefully collect the supernatant, which contains the solubilized membrane protein.

-

Analysis : Analyze a small aliquot of the supernatant and the pellet by SDS-PAGE and Western blotting to assess solubilization efficiency.

Protocol 3: Optimization of Solubilization Conditions

The optimal conditions for solubilization are protein-dependent and require empirical determination.[7] The following parameters should be screened to maximize the yield of active, stable protein.

-

Detergent Concentration : Test a range of DDM/CHS concentrations, keeping the ratio constant.

-

Protein-to-Detergent Ratio : Vary the concentration of the membrane preparation while keeping the detergent concentration fixed.[10]

-

Incubation Time : Test different incubation times (e.g., 30 minutes to 4 hours).

-

pH and Ionic Strength : Screen different pH values and salt concentrations (e.g., 150-500 mM NaCl) in the solubilization buffer.[10][7]

-

Additives : Consider the inclusion of other additives such as glycerol (10-20%) for cryoprotection and stability, or specific phospholipids that may be important for the protein's function.[7]

Assessing Solubilization Success and Protein Stability

Several techniques can be used to evaluate the effectiveness of the solubilization protocol and the stability of the solubilized protein:

-

SDS-PAGE and Western Blotting : To determine the percentage of the target protein that has been solubilized.

-

Fluorescence Size-Exclusion Chromatography (FSEC) : For a rapid assessment of protein homogeneity and aggregation state.[5]

-

Thermal Shift Assay (e.g., using CPM dye) : To assess the thermostability of the protein in the DDM/CHS micelles.[5]

-

Ligand Binding Assays : To confirm that the solubilized protein retains its functional activity.[5]

-

Analytical Ultracentrifugation : To obtain detailed information on the oligomeric state and homogeneity of the protein-detergent complex.[11]

By systematically applying these protocols and optimization strategies, researchers can effectively solubilize and stabilize membrane proteins using DDM/CHS, paving the way for successful downstream applications such as purification, functional characterization, and structural determination.

References

- 1. Detergents For Membrane Protein Solubilisation [peakproteins.com]

- 3. GPCR stabilization using the bicelle-like architecture of mixed sterol-detergent micelles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Optimization of a detergent-based protocol for membrane proteins purification from mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. GPCR Solubilization and Quality Control - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Dodecyl Maltopyranoside Enabled Purification of Active Human GABA Type A Receptors for Deep and Direct Proteomic Sequencing - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Membrane protein stability can be compromised by detergent interactions with the extramembranous soluble domains - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Solubilization of Membrane Proteins [sigmaaldrich.com]

- 11. mdpi.com [mdpi.com]

Application Notes and Protocols for Protein Extraction Using Mild Detergents

Introduction

These application notes provide a comprehensive guide for the extraction of proteins from mammalian cells using a mild, non-denaturing detergent-based lysis protocol. The term "DLAC detergent" as specified in the query does not correspond to a known commercially available detergent for protein extraction. It is presumed to be a typographical error. Therefore, this document presents a general protocol that can be adapted for use with various common mild detergents. The selection of the appropriate detergent is critical for maximizing protein yield and preserving protein structure and function, which is essential for downstream applications such as immunoprecipitation, enzyme assays, and western blotting.

Detergents are amphipathic molecules that are crucial for solubilizing membrane proteins by disrupting the lipid bilayer of the cell membrane.[1][2] They are classified based on the nature of their hydrophilic head group: anionic, cationic, zwitterionic, or non-ionic.[2] Non-ionic and zwitterionic detergents are generally considered mild and non-denaturing, as they disrupt lipid-lipid and lipid-protein interactions without significantly altering protein structure.[3][4] In contrast, ionic detergents like SDS are strong solubilizing agents that denature proteins by disrupting protein-protein interactions.[1][2]

This protocol will focus on the use of a generic mild detergent. A comparative table of commonly used detergents is provided to assist researchers in selecting the optimal detergent for their specific application.

Data Presentation: Comparison of Common Laboratory Detergents

The selection of a detergent for protein extraction is a critical step and is dependent on the specific protein of interest and the downstream application. The following table summarizes the key properties of several common detergents used for protein extraction.

| Detergent | Type | Chemical Name | Critical Micelle Concentration (CMC) | Typical Working Concentration | Key Features & Applications |

| Triton™ X-100 | Non-ionic | Polyethylene glycol p-(1,1,3,3-tetramethylbutyl)-phenyl ether | 0.24 mM | 0.1-1.0% (v/v) | Mild, non-denaturing. Good for solubilizing membrane proteins while preserving their native structure. Commonly used in immunoassays.[1] |

| NP-40 (Tergitol) | Non-ionic | Nonylphenyl-polyethylene glycol | 0.29 mM | 0.1-1.0% (v/v) | Similar to Triton™ X-100. Effective at disrupting lipid-lipid and lipid-protein interactions.[3] |

| CHAPS | Zwitterionic | 3-[(3-Cholamidopropyl)dimethylammonio]-1-propanesulfonate | 4-8 mM | 0.5-1.0% (w/v) | Mild and non-denaturing. Useful for solubilizing membrane proteins while maintaining their functionality. Ideal for 2D electrophoresis.[4] |

| SDS | Anionic | Sodium dodecyl sulfate | 7-10 mM | 0.1-4.0% (w/v) | Strong, denaturing detergent. Disrupts most non-covalent interactions in proteins. Primarily used in SDS-PAGE.[1][2] |

| Tween® 20 | Non-ionic | Polysorbate 20 | 0.059 mM | 0.01-0.1% (v/v) | Very mild detergent. Often used as a blocking agent in immunoassays and as a wash buffer additive to reduce non-specific binding.[1] |

Experimental Protocols

Protocol 1: Protein Extraction from Cultured Mammalian Cells using a Mild Detergent

This protocol describes the general steps for lysing cultured mammalian cells to extract total cellular protein.

Materials:

-

Phosphate-Buffered Saline (PBS), ice-cold

-

Lysis Buffer (see composition below)

-

Protease Inhibitor Cocktail (100X stock)

-

Phosphatase Inhibitor Cocktail (100X stock, optional)

-

Cell scraper

-

Microcentrifuge tubes, pre-chilled

-

Refrigerated microcentrifuge

Lysis Buffer Composition:

-

50 mM Tris-HCl, pH 7.4

-

150 mM NaCl

-

1 mM EDTA

-

1% (v/v or w/v) Mild Detergent (e.g., Triton™ X-100, NP-40, or CHAPS)

-

Just before use, add 1X Protease Inhibitor Cocktail and 1X Phosphatase Inhibitor Cocktail (if required).

Procedure:

-

Cell Culture Preparation: Grow mammalian cells to the desired confluency (typically 80-90%) in a culture dish.

-

Cell Washing:

-

Aspirate the culture medium from the dish.

-

Wash the cells once with ice-cold PBS to remove any remaining medium.

-

Aspirate the PBS completely.

-

-

Cell Lysis:

-

Add an appropriate volume of ice-cold Lysis Buffer to the dish (e.g., 500 µL for a 10 cm dish).

-

Using a cell scraper, gently scrape the cells off the surface of the dish in the presence of the Lysis Buffer.

-

Transfer the cell lysate to a pre-chilled microcentrifuge tube.

-

-

Incubation:

-

Incubate the lysate on ice for 30 minutes with occasional gentle vortexing to ensure complete lysis.

-

-

Clarification of Lysate:

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

-

-

Supernatant Collection:

-

Carefully transfer the supernatant, which contains the soluble protein fraction, to a new pre-chilled microcentrifuge tube. Avoid disturbing the pellet.

-

-

Protein Quantification:

-

Determine the protein concentration of the lysate using a standard protein assay, such as the Bradford or BCA assay.

-

-

Storage:

-

The protein extract can be used immediately for downstream applications or stored at -80°C for long-term use.

-

Visualizations

Experimental Workflow for Protein Extraction

Caption: A general workflow for the extraction of proteins from cultured cells.

MAPK/ERK Signaling Pathway

Caption: A simplified diagram of the MAPK/ERK signaling cascade.

References

- 1. Detergents for Cell Lysis and Protein Extraction in Research - Creative Proteomics [creative-proteomics.com]

- 2. Detergents for Cell Lysis and Protein Extraction | Thermo Fisher Scientific - TW [thermofisher.com]

- 3. info.gbiosciences.com [info.gbiosciences.com]

- 4. info.gbiosciences.com [info.gbiosciences.com]

Application Notes and Protocols for Solubilizing G-Protein Coupled Receptors (GPCRs) using Maltoside-Based Detergents

For Researchers, Scientists, and Drug Development Professionals

Introduction

G-Protein Coupled Receptors (GPCRs) represent the largest family of integral membrane proteins and are the targets of a significant portion of modern therapeutic drugs. The study of their structure and function is paramount for drug discovery and understanding cellular signaling. A critical initial step in their biochemical and structural characterization is the extraction, or solubilization, from the native cell membrane. This process requires the use of detergents to disrupt the lipid bilayer and create a stable, soluble protein-detergent complex.

This document provides detailed application notes and protocols for the solubilization of GPCRs, with a focus on maltoside-based detergents. While the user inquired specifically about dodecyl-β-D-maltoside-N,N-dimethyldodecylamine oxide (DLAC), a mixed micellar detergent, specific literature and established protocols for its use in GPCR solubilization are not widely available. Therefore, these notes will focus on the closely related and extensively documented detergent, n-dodecyl-β-D-maltopyranoside (DDM) . The principles and protocols outlined for DDM can serve as a strong starting point for optimizing GPCR solubilization with other maltoside-based detergents like this compound, bearing in mind that empirical determination of optimal conditions is always necessary.

Principles of GPCR Solubilization with Detergents

The successful solubilization of a GPCR aims to extract the receptor from the lipid membrane while preserving its native conformation and function. Detergents are amphipathic molecules that, above a certain concentration known as the Critical Micelle Concentration (CMC) , self-assemble into micelles.[1] These micelles can encapsulate the hydrophobic transmembrane domains of GPCRs, shielding them from the aqueous environment and rendering the protein soluble.

The choice of detergent and its concentration are critical factors. A detergent that is too harsh can lead to denaturation and loss of function, while one that is too mild may not efficiently solubilize the receptor. Non-ionic detergents, such as DDM, are generally considered mild and are often the first choice for solubilizing sensitive membrane proteins like GPCRs.[2]

Data Presentation: Properties of DDM and Related Detergents

The following table summarizes key properties of DDM and provides a comparison with other commonly used detergents for context. This information is crucial for designing solubilization experiments.

| Property | n-dodecyl-β-D-maltopyranoside (DDM) | Lauryl Maltose Neopentyl Glycol (LMNG) | Octyl-β-D-glucopyranoside (OG) |

| Chemical Formula | C₂₄H₄₆O₁₁ | C₃₅H₆₈O₁₂ | C₁₄H₂₈O₆ |

| Molecular Weight ( g/mol ) | 510.6 | 692.9 | 292.4 |

| Critical Micelle Concentration (CMC) | ~0.15 mM (~0.0077% w/v) | ~0.01 mM (~0.0007% w/v) | ~20 mM (~0.58% w/v) |

| Aggregation Number | ~140 | ~100-120 | ~27-100 |

| Micelle Molecular Weight (kDa) | ~71.5 | ~70-85 | ~8-30 |

| Type | Non-ionic | Non-ionic | Non-ionic |

Experimental Protocols

Protocol 1: Small-Scale Screening for Optimal Solubilization Conditions

This protocol describes a method for screening different detergent concentrations to determine the optimal conditions for solubilizing a target GPCR from cell membranes.

Materials:

-

Cell paste or purified membranes expressing the target GPCR

-

Lysis Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, protease inhibitor cocktail

-

Solubilization Buffers: Lysis buffer containing varying concentrations of DDM (e.g., 0.1%, 0.5%, 1.0%, 1.5%, 2.0% w/v)

-

Microcentrifuge

-

Bradford or BCA protein assay reagents

-

SDS-PAGE reagents and Western blot apparatus

-

Antibody specific to the target GPCR

Procedure:

-

Membrane Preparation:

-

Thaw the cell paste on ice and resuspend in ice-cold Lysis Buffer.

-

Lyse the cells using a Dounce homogenizer, sonication, or high-pressure homogenization.

-

Centrifuge the lysate at 10,000 x g for 20 minutes at 4°C to remove nuclei and cell debris.

-

Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 1 hour at 4°C to pellet the membranes.

-

Discard the supernatant (cytosolic fraction) and resuspend the membrane pellet in Lysis Buffer. Determine the total protein concentration.

-

-

Solubilization:

-

Aliquot the membrane suspension to different tubes.

-

Add an equal volume of the 2x concentrated Solubilization Buffers to achieve the final desired DDM concentrations. The final membrane protein concentration should be between 1-10 mg/mL.

-

Incubate on a rotator at 4°C for 1-2 hours.

-

-

Clarification:

-

Centrifuge the samples at 100,000 x g for 45-60 minutes at 4°C to pellet the insoluble material.

-

-

Analysis:

-

Carefully collect the supernatant, which contains the solubilized membrane proteins.

-

Determine the protein concentration of the supernatant.

-

Analyze the solubilized fractions by SDS-PAGE and Western blotting using an antibody against the target GPCR to assess the solubilization efficiency at different detergent concentrations.

-

Protocol 2: Large-Scale GPCR Solubilization and Purification

This protocol outlines a general procedure for the large-scale solubilization and subsequent purification of a His-tagged GPCR.

Materials:

-

Large-scale preparation of membranes expressing the His-tagged GPCR

-